Lespeflorin G8

Catalog No.
S659243
CAS No.
M.F
C22H24O5
M. Wt
368.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lespeflorin G8

Product Name

Lespeflorin G8

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C22H24O5/c1-12(2)5-7-15-21-16(10-18(23)22(15)25-4)17-11-26-19-9-13(24-3)6-8-14(19)20(17)27-21/h5-6,8-10,17,20,23H,7,11H2,1-4H3/t17-,20-/m0/s1

InChI Key

KSFWNDOCIUMRTJ-PXNSSMCTSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1OC)O)C3COC4=C(C3O2)C=CC(=C4)OC)C

Isomeric SMILES

CC(=CCC1=C2C(=CC(=C1OC)O)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC)C

Description

Lespeflorin G8 is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by a hydroxy group at position 8, methoxy groups at positions 3 and 9 and a prenyl group at position 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a melanin synthesis inhibitor and a plant metabolite. It is an aromatic ether, a member of phenols and a member of pterocarpans.

Lespeflorin G8 is a significant bioactive compound primarily found in the fruit of the Mauritia flexuosa, commonly known as the moriche palm. This compound has garnered attention due to its estrogenic properties, acting as a receptor estrogen agonist. Its structure and functional groups contribute to its biological activity, making it a subject of interest in nutritional and pharmacological research .

The chemical behavior of Lespeflorin G8 involves various reactions typical of phenolic compounds. It can undergo oxidation and reduction reactions, as well as participate in esterification and etherification processes. The presence of hydroxyl groups in its structure allows for hydrogen bonding, influencing its solubility and reactivity with other biomolecules. Specific reaction pathways may include:

  • Oxidation: Lespeflorin G8 can be oxidized to form quinones, which may further react with nucleophiles.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially enhancing its bioactivity.
  • Complexation: It may interact with metal ions or other organic compounds, affecting its stability and biological activity.

Lespeflorin G8 exhibits notable biological activities, particularly its estrogenic effects. Research indicates that it acts as a receptor agonist, influencing various physiological processes such as:

  • Hormonal Regulation: By mimicking estrogen, it can affect reproductive health and development.
  • Antioxidant Properties: Like many phenolic compounds, it may exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.
  • Potential Therapeutic Effects: Its bioactivity suggests potential applications in treating conditions related to hormonal imbalances or oxidative damage.

The synthesis of Lespeflorin G8 can be approached through several methods, primarily focusing on extraction from natural sources or synthetic organic chemistry techniques. Common methods include:

  • Extraction from Mauritia flexuosa: Utilizing solvents such as ethanol or methanol to extract the compound from the fruit.
  • Synthetic Approaches: Employing organic synthesis techniques to create analogs or derivatives of Lespeflorin G8 that may enhance its bioactivity or stability.

Lespeflorin G8 has several potential applications in various fields:

  • Nutraceuticals: Due to its estrogenic properties, it could be used in dietary supplements targeting hormonal health.
  • Pharmaceuticals: Its antioxidant and estrogenic activities may position it as a candidate for drug development in treating hormonal disorders or age-related diseases.
  • Cosmetics: The compound's antioxidant properties may also be beneficial in skincare formulations aimed at reducing oxidative damage.

Several compounds share structural similarities with Lespeflorin G8, particularly within the class of phenolic compounds and flavonoids. Here are some notable examples:

Compound NameSourceBiological ActivityUnique Features
ResveratrolGrapesAntioxidant, anti-inflammatoryKnown for cardiovascular benefits
GenisteinSoybeansEstrogenic activityIsoflavonoid with cancer preventive properties
QuercetinOnions, applesAntioxidant, anti-inflammatoryBroad spectrum of bioactivities
CurcuminTurmericAnti-inflammatory, antioxidantNotable for anti-cancer properties

Lespeflorin G8 is unique due to its specific estrogenic activity derived from its natural source and its potential applications in both health and cosmetic industries. Its structural characteristics set it apart from these similar compounds, making it an interesting subject for further research and application development .

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Lespeflorin G8

Dates

Last modified: 07-20-2023

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